molecular formula C17H15Cl2N5OS B12018008 N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 578001-68-0

N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12018008
CAS No.: 578001-68-0
M. Wt: 408.3 g/mol
InChI Key: YUAGSFWPGTUECH-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a triazole ring, and a pyridine moiety, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The subsequent steps involve the introduction of the dichlorophenyl and pyridine groups through nucleophilic substitution reactions. The final step includes the formation of the acetamide linkage under controlled conditions, often using acetic anhydride or acetyl chloride as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The triazole and pyridine rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and biological activity

Properties

CAS No.

578001-68-0

Molecular Formula

C17H15Cl2N5OS

Molecular Weight

408.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15Cl2N5OS/c1-2-24-16(11-4-3-5-20-9-11)22-23-17(24)26-10-15(25)21-14-7-12(18)6-13(19)8-14/h3-9H,2,10H2,1H3,(H,21,25)

InChI Key

YUAGSFWPGTUECH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CN=CC=C3

Origin of Product

United States

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